molecular formula C36H37NP2 B067389 (R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine CAS No. 161583-25-1

(R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine

Cat. No.: B067389
CAS No.: 161583-25-1
M. Wt: 545.6 g/mol
InChI Key: ZVNAHLJBPYKGBV-WJOKGBTCSA-N
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Description

®-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, which are crucial in various catalytic processes. Its chiral nature makes it particularly valuable in enantioselective reactions, where the production of one enantiomer over another is desired.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine typically involves the reaction of ®-1-phenylethylamine with 2-chloroethyl diphenylphosphine under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine groups. The product is then purified through recrystallization or chromatography to obtain the desired chiral ligand.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions: ®-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine undergoes various types of reactions, including:

    Complexation: Forms stable complexes with transition metals such as palladium, platinum, and rhodium.

    Oxidation: The phosphine groups can be oxidized to phosphine oxides under oxidative conditions.

    Substitution: The ligand can participate in substitution reactions where the phosphine groups are replaced by other ligands.

Common Reagents and Conditions:

    Complexation: Typically involves the use of metal salts (e.g., PdCl2, PtCl2) in solvents like dichloromethane or toluene under inert atmosphere.

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

    Substitution: Reagents such as halides or other nucleophiles can be used under appropriate conditions.

Major Products:

    Complexation: Metal-phosphine complexes.

    Oxidation: Phosphine oxides.

    Substitution: New ligands with modified phosphine groups.

Scientific Research Applications

®-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine is extensively used in scientific research, particularly in:

    Chemistry: As a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: In the study of enzyme mimetics and the development of bioinorganic models.

    Industry: Used in the production of fine chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which ®-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine exerts its effects involves the formation of stable complexes with transition metals. These metal-ligand complexes act as catalysts in various reactions, facilitating the formation of desired products with high enantioselectivity. The chiral nature of the ligand ensures that the catalytic process favors the production of one enantiomer over another, which is crucial in asymmetric synthesis.

Comparison with Similar Compounds

  • (S)-(-)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine
  • N,N-Bis(2-diphenylphosphinoethyl)amine
  • 1,2-Bis(diphenylphosphino)ethane (DPPE)

Comparison:

    Chirality: ®-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine is chiral, whereas N,N-Bis(2-diphenylphosphinoethyl)amine and DPPE are achiral.

    Enantioselectivity: The chiral nature of ®-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine makes it more suitable for enantioselective reactions compared to its achiral counterparts.

    Complex Stability: The stability of metal complexes formed with ®-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine can be higher due to the steric and electronic effects of the chiral ligand.

Properties

IUPAC Name

(1R)-N,N-bis(2-diphenylphosphanylethyl)-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H37NP2/c1-31(32-17-7-2-8-18-32)37(27-29-38(33-19-9-3-10-20-33)34-21-11-4-12-22-34)28-30-39(35-23-13-5-14-24-35)36-25-15-6-16-26-36/h2-26,31H,27-30H2,1H3/t31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNAHLJBPYKGBV-WJOKGBTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H37NP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447072
Record name (R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161583-25-1
Record name (R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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